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Introduction

1-Deoxysphingolipids (deoxySLs) are atypical sphingolipids that are formed when the enzyme

serine palmitoyltransferase (SPT) condenses palmitoyl-CoA with alanine instead of its

canonical substrate, serine.[1][2][3][4] This leads to the formation of 1-deoxysphinganine

(doxSA), the precursor for 1-deoxydihydroceramides (deoxyDHCer) and 1-deoxyceramides

(deoxyCer).[1][3] Unlike canonical sphingolipids, deoxySLs lack the C1-hydroxyl group, which

prevents their conversion into complex sphingolipids and renders them resistant to canonical

degradation pathways, leading to their consideration as "dead-end" metabolites.[3][5]

Accumulation of these lipids has been implicated in the pathology of hereditary sensory and

autonomic neuropathy type 1 (HSAN1) and type 2 diabetes.[3][6][7]

Accurate quantification of 1-deoxy-ceramides in tissue samples is crucial for understanding

their physiological roles and pathological implications. The choice of lipid extraction method is a

critical step that significantly impacts the recovery and subsequent analysis of these lipids. This

document provides an overview and detailed protocols for established methods of extracting 1-
deoxy-ceramides from tissues.

Overview of Extraction Methods

The effective extraction of lipids from biological tissues depends on disrupting the interactions

between lipids and proteins and partitioning the lipids into a solvent phase. The most common

methods rely on solvent systems that can efficiently solvate a broad range of lipid species.
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Folch Method: This is a classic and widely used method that employs a chloroform/methanol

(2:1, v/v) mixture to homogenize the tissue.[8][9][10] The high solvent-to-sample ratio

(typically 20:1) ensures a comprehensive extraction of a broad range of lipids.[9][11] A

subsequent wash step with a salt solution separates the mixture into two phases, with the

lipids remaining in the lower chloroform phase.[8][9] The Folch method is considered highly

effective for a wide array of lipid classes.[12]

Bligh and Dyer Method: This method is a modification of the Folch procedure, developed to

be more rapid and use a smaller volume of solvents.[11][13] It uses a

chloroform/methanol/water system that initially forms a single phase for extraction and is

then converted to a biphasic system by adding more chloroform and water.[13][14] While

efficient, it has been reported to yield lower lipid estimates in samples with high lipid content

(>2%) compared to the Folch method.[11][13]

Ethyl Acetate/Isopropanol/Water Method: A specific protocol for quantifying 1-deoxy-
ceramides in nervous system tissues utilizes a double extraction with a mixture of Ethyl

acetate: Isopropanol: Water (60:28:12).[6] This method has been successfully applied for the

profiling of deoxydihydroceramides and deoxyceramides in brain, spinal cord, and sciatic

nerve tissues.[6]

Solid-Phase Extraction (SPE): SPE can be used as a cleanup or fractionation step after an

initial solvent extraction. Aminopropyl-bonded silica cartridges, for example, can effectively

separate different sphingolipid classes, including ceramides, from a total lipid extract.[15][16]

This allows for the isolation of a ceramide-rich fraction for more targeted analysis.

Comparative Summary of Extraction Methods
The selection of an appropriate extraction method depends on the specific research goals,

sample type, and available equipment. The following table summarizes the key features of the

described methods.
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Method Principle
Solvent
System

Advantages
Disadvanta
ges

Primary
Application

Folch

High-volume

solvent

extraction

and phase

separation

Chloroform:M

ethanol (2:1)

High recovery

for a broad

range of

lipids;

considered a

"gold

standard".[11]

[12]

Requires

large solvent

volumes;

chloroform is

a health

hazard.[9][10]

Comprehensi

ve lipidome

analysis;

samples with

high lipid

content.

Bligh & Dyer

Low-volume

monophasic

extraction

followed by

biphasic

separation

Chloroform:M

ethanol:Water

Faster than

Folch;

requires less

solvent.[11]

[13]

May

underestimat

e lipid content

in fatty

tissues (>2%

lipid).[11][13]

Routine

analysis of

samples with

low to

moderate

lipid content.

Ethyl

Acetate/Isopr

opanol

Double liquid-

liquid

extraction

Ethyl

Acetate:Isopr

opanol:Water

(60:28:12)

Specifically

demonstrated

for 1-deoxy-

ceramide

quantification

in neural

tissues.[6]

Less data

available on

its efficiency

for other

tissue types

or lipid

classes.

Targeted

quantification

of 1-deoxy-

ceramides,

particularly in

the nervous

system.

Solid-Phase

Extraction

(SPE)

Chromatogra

phic

separation

based on

polarity

Various (used

for

cleanup/fracti

onation)

Allows for

separation of

lipid classes,

reducing

sample

complexity.

[15]

Not a primary

extraction

method; adds

an extra step

to the

workflow.

Purification of

ceramides

from a total

lipid extract.

Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of 1-deoxy-ceramides and a

comparative workflow of the primary extraction methods.
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Biosynthesis and Metabolism of 1-Deoxy-Ceramides.
Comparative Workflow of Lipid Extraction Methods.

Experimental Protocols
Protocol 1: Modified Folch Method for Total Lipid Extraction
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This protocol is adapted from the methods described by Folch et al. and is suitable for

exhaustive lipid extraction from tissues.[8][9][17]

Materials:

Chloroform (purified and distilled)

Methanol (HPLC grade)

0.9% NaCl solution (w/v) in distilled water

Homogenizer (e.g., Potter-Elvehjem or bead beater)

Orbital shaker

Centrifuge

Separating funnel or centrifuge tubes

Rotary evaporator or nitrogen stream evaporator

Procedure:

Sample Preparation: Weigh approximately 1 gram of tissue. If the sample is large, mince it

into smaller pieces.[17]

Homogenization: Place the tissue in a homogenizer. Add 20 mL of a chloroform:methanol

(2:1, v/v) mixture. This maintains a solvent-to-tissue ratio of 20:1.[8][9] Homogenize

thoroughly until a uniform suspension is achieved.

Agitation: Transfer the homogenate to a glass tube or flask. Agitate on an orbital shaker for

15-20 minutes at room temperature.[9][10]

Filtration/Centrifugation: To recover the liquid phase, either filter the homogenate through a

funnel with filter paper or centrifuge it to pellet the solid tissue debris.[8][9]

Washing: Transfer the filtrate (liquid extract) to a new tube or a separating funnel. Add 0.2

volumes of the 0.9% NaCl solution (e.g., 4 mL for a 20 mL extract).[9]
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Phase Separation: Vortex the mixture for a few seconds and then centrifuge at a low speed

(e.g., 2000 rpm) for 10 minutes to facilitate the separation of the two phases.[8][9]

Lipid Collection: Two distinct layers will form. The upper aqueous/methanol phase contains

polar non-lipid contaminants, while the lower chloroform phase contains the lipids.[8]

Carefully remove the upper phase by siphoning or with a Pasteur pipette.

Drying: Evaporate the lower chloroform phase to dryness under a vacuum using a rotary

evaporator or under a stream of nitrogen if the volume is small (2-3 mL).[9][10]

Storage: Reconstitute the dried lipid extract in a small, known volume of chloroform or a

suitable solvent for downstream analysis. Store at -20°C or -80°C under nitrogen to prevent

oxidation.

Protocol 2: Bligh and Dyer Method

This protocol is a faster alternative to the Folch method, using less solvent.[13]

Materials:

Chloroform

Methanol

Distilled water

Homogenizer or vortex mixer

Centrifuge tubes

Centrifuge

Procedure:

Sample Preparation: This procedure is suitable for a sample assumed to contain

approximately 80% water. For 1 g of tissue, assume 0.8 mL of water.
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Monophasic Extraction: In a centrifuge tube, add the tissue sample. Add chloroform and

methanol to achieve a final single-phase solvent ratio of Chloroform:Methanol:Water of

1:2:0.8 (v/v/v). For 1 g of tissue (containing ~0.8 mL water), this would mean adding 1 mL of

chloroform and 2 mL of methanol. Homogenize or vortex vigorously for 10-15 minutes.[13]

Biphasic Separation: To the monophasic mixture, add an additional 1 mL of chloroform.

Vortex for 1 minute. Then, add 1 mL of distilled water. Vortex for another minute. The final

solvent ratio will be approximately 2:2:1.8 (Chloroform:Methanol:Water), which will separate

into two phases.[13]

Centrifugation: Centrifuge the mixture to achieve a clear separation of the two phases and

pellet the precipitated protein at the interface.

Lipid Collection: Carefully collect the lower chloroform phase, which contains the lipids, using

a Pasteur pipette.[13]

Drying and Storage: Evaporate the solvent and store the lipid extract as described in the

Folch method.

Protocol 3: Ethyl Acetate/Isopropanol/Water Extraction for 1-Deoxy-Ceramides

This protocol is based on a method specifically developed for the quantification of 1-deoxy-
ceramides in nervous system tissue.[6]

Materials:

Ethyl acetate (EtOAc)

Isopropanol (IPA)

Distilled water

Internal standards (if performing quantitative analysis)

Homogenizer/Sonication probe

Centrifuge tubes
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Centrifuge

Procedure:

Sample Preparation: Homogenize a known amount of tissue in a suitable buffer. Protein

concentration should be measured for normalization.[6]

First Extraction: In a glass tube, combine the tissue homogenate with an internal standard

mix (if used). Add a sufficient volume (e.g., 2 mL) of the extraction solvent mixture: Ethyl

acetate:Isopropanol:Water (60:28:12, v/v/v).

Homogenization and Separation: Vortex the sample vigorously. Centrifuge to pellet the tissue

debris.

Supernatant Collection: Carefully transfer the supernatant containing the extracted lipids to a

clean tube.

Second Extraction: Resuspend the remaining tissue pellet in a second aliquot (e.g., 2 mL) of

the extraction solvent mixture. Repeat the vortexing and centrifugation steps.

Pooling: Collect the second supernatant and combine it with the first extract.[6]

Drying: Dry the pooled extracts under a stream of nitrogen.[6]

Reconstitution: Resuspend the dried lipid sample in a mobile phase suitable for LC-MS/MS

analysis (e.g., Methanol with 1mM Ammonium formate and 0.2% Formic acid).[6]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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